6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
Overview
Description
“6-(4-Methylpiperazin-1-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C10H16N4 . It is used as a reactant in the preparation of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) .
Molecular Structure Analysis
The molecular structure of “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine” can be represented by the InChI code: 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine” include a molecular weight of 192.26 g/mol . The compound is solid at room temperature .Scientific Research Applications
Antihistaminic and Anti-inflammatory Activities
6-(4-Methylpiperazin-1-yl)pyridazin-3-amine and its derivatives have been explored for their potential in antihistaminic and anti-inflammatory activities. Compounds with piperidine or piperazine containing benzhydryl groups have shown both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Notably, some compounds have been found to inhibit eosinophil infiltration of the skin in sensitized guinea pigs, indicating their potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Anticancer Properties
Several derivatives of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine have been synthesized and evaluated for their anticancer activities. In particular, the study focused on enhancing the biological activity of these compounds against prostate cancer cells, demonstrating the potential of these derivatives as anticancer agents (Demirci & Demirbas, 2019).
Herbicidal and Insecticidal Activities
The compound has been explored in the realm of agriculture for its herbicidal and insecticidal properties. Studies have shown that specific derivatives of this compound exhibit potent aphicidal properties against pests like green peach aphids and cotton aphids. This research suggests the potential of these compounds in developing new insecticides (Buysse et al., 2017).
Role in Pain Management and Anti-inflammatory Applications
Investigations into the use of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine derivatives in pain management have revealed their potential as antinociceptive agents. These compounds have shown efficacy in animal models, supporting the possibility of their use in pain management therapies (Altenbach et al., 2008).
Enantioseparation and Detection in Pharmaceutical Analysis
The compound has been employed in pharmaceutical analysis, particularly in the enantioseparation and detection of chiral amines. This application is crucial in the accurate and sensitive detection of drugs and their metabolites in biological samples, enhancing the capabilities of pharmaceutical analysis (Jin et al., 2020).
Synthesis of Heterocyclic Compounds
6-(4-Methylpiperazin-1-yl)pyridazin-3-amine serves as a starting point or intermediate in the synthesis of various heterocyclic compounds. These synthesized compounds have diverse applications, ranging from pharmaceuticals to agricultural chemicals, demonstrating the versatility of this compound in synthetic chemistry (Kodama et al., 2021).
Safety And Hazards
The safety information for “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine” includes hazard statements H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGRUEIFRPTITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251330 | |
Record name | 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyridazin-3-amine | |
CAS RN |
66346-94-9 | |
Record name | 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66346-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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